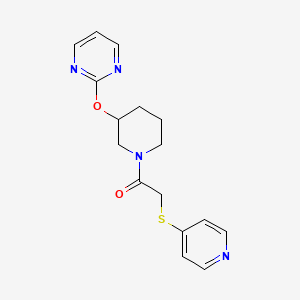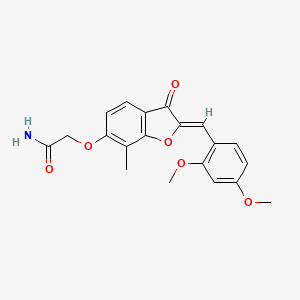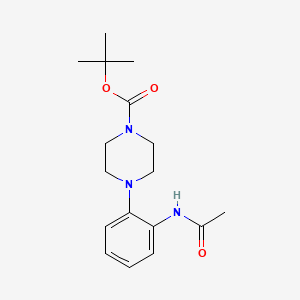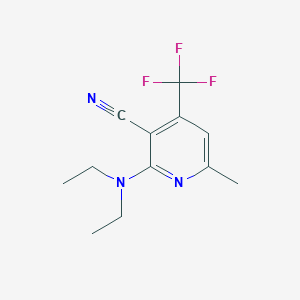
2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of piperidine and pyridine, which are both important classes of organic compounds. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone are discussed in
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Microwave-Assisted Synthesis : Compounds with pyridine and pyrimidine moieties, including those containing piperidine groups, have been synthesized using microwave irradiation, demonstrating a rapid and efficient method for preparing such heterocycles. These compounds have shown potential antibacterial activity, indicating the relevance of these synthetic approaches in drug discovery (Merugu, Ramesh, & Sreenivasulu, 2010).
Complexation and Metal Coordination : The study of metal complexes involving pyridine and pyrimidine rings is significant in materials science and catalysis. For example, ligands based on these heterocycles have been used to form complexes with metals like Zn(II) and Cu(II), exploring their optical, structural, and potentially catalytic properties (Folmer-Andersen, Aït‐Haddou, Lynch, & Anslyn, 2003).
Biological Activities
Antibacterial and Antimicrobial Activities : The incorporation of pyridine, pyrimidine, and piperidine moieties into compounds has been associated with significant antibacterial and antimicrobial properties. These activities have been assessed through various studies, providing insights into the potential pharmaceutical applications of these compounds (Gaber & Moussa, 2011).
Antiviral and Antitumor Activities : Specific derivatives containing pyridine and pyrimidine structures have been synthesized and evaluated for their antiviral and antitumor potentials, demonstrating the importance of these chemical frameworks in developing new therapeutic agents (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Compounds with pyridine and pyrimidine rings have been explored as corrosion inhibitors, offering a pathway to protect metals against corrosion. This application is crucial in industrial processes and materials science, where the longevity and integrity of materials are of paramount importance (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Propriétés
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(12-23-14-4-8-17-9-5-14)20-10-1-3-13(11-20)22-16-18-6-2-7-19-16/h2,4-9,13H,1,3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZMRVAXGHQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=NC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2571818.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)


![1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2571826.png)
![methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate](/img/structure/B2571828.png)
![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)
![Bicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B2571831.png)
![2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2571834.png)

![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)
